molecular formula C6H3Br2N3O2 B12905457 6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione CAS No. 20419-75-4

6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione

Cat. No.: B12905457
CAS No.: 20419-75-4
M. Wt: 308.91 g/mol
InChI Key: IXNBSULCPZTZJF-UHFFFAOYSA-N
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Description

6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core with bromine atoms at the 6 and 7 positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione typically involves the bromination of a pyrrolo[3,2-d]pyrimidine precursor. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing the reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce various oxidized forms of the compound.

Mechanism of Action

The mechanism of action of 6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione is unique due to the presence of bromine atoms at the 6 and 7 positions, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile tool in medicinal chemistry and chemical biology .

Properties

CAS No.

20419-75-4

Molecular Formula

C6H3Br2N3O2

Molecular Weight

308.91 g/mol

IUPAC Name

6,7-dibromo-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C6H3Br2N3O2/c7-1-2-3(9-4(1)8)5(12)11-6(13)10-2/h9H,(H2,10,11,12,13)

InChI Key

IXNBSULCPZTZJF-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=O)NC(=O)N1)NC(=C2Br)Br

Origin of Product

United States

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